molecular formula C7H7Cl2NO B599609 3,5-Dichloro-4-ethoxypyridine CAS No. 1289009-67-1

3,5-Dichloro-4-ethoxypyridine

Cat. No. B599609
M. Wt: 192.039
InChI Key: XJBYWCPCPVFGDQ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethoxypyridine is a chemical compound with the molecular formula C7H7Cl2NO . It has a molecular weight of 192.04 .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-ethoxypyridine can be analyzed using tools like ChemSpider and MolView . These tools allow you to draw the structure and convert it into a 3D model for a more detailed view.


Physical And Chemical Properties Analysis

3,5-Dichloro-4-ethoxypyridine has physical and chemical properties that can be found in databases like ChemicalBook . These properties include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density.

Scientific Research Applications

  • Synthesis and Reactivity Studies:

    • The synthesis of chloro-derivative compounds like 5-chloro-2,4-dihydroxypyridine, which includes derivatives of 3,5-Dichloro-4-ethoxypyridine, has been described. This synthesis also explores the reactivity of these compounds towards various agents like bromine, hydrobromic, and hydrochloric acid (Kolder & Hertog, 2010).
  • Building Blocks for Gastric-Acid Inhibiting Compounds:

    • Research has demonstrated the synthesis of 4-methoxy-2,3,5-trimethylpyridine, an important building block for preparing gastric-acid inhibiting compounds. This synthesis involves a series of reactions starting from compounds related to 3,5-Dichloro-4-ethoxypyridine (Mittelbach et al., 1988).
  • Potential Anticancer Agents:

    • Studies on the synthesis of potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have shown the use of compounds related to 3,5-Dichloro-4-ethoxypyridine. These synthesized compounds were evaluated for their effects on cell proliferation and survival in cancer models (Temple et al., 1983).
  • Chemical Spectrometry and Tautomerism Studies:

    • Research on hydroxypyridines, closely related to 3,5-Dichloro-4-ethoxypyridine, has provided insights into their enolic form in the gas phase. This is significant for understanding the chemical behavior and properties of these compounds in different states (Maquestiau et al., 1975).
  • Polysubstituted 3-Hydroxypyridines Synthesis:

    • A study reported the synthesis of polysubstituted 3-hydroxypyridine scaffolds, relevant in various chemical processes, through hetero-Diels-Alder reactions involving compounds like 5-ethoxyoxazoles, related to 3,5-Dichloro-4-ethoxypyridine (Sabot et al., 2012).
  • Novel Supramolecular Synthon in Crystal Engineering:

    • Research in crystal engineering has identified novel supramolecular synthons using compounds like 4,4′-bipyridine and 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone. These studies help in understanding the crystalline structures involving compounds similar to 3,5-Dichloro-4-ethoxypyridine (Zaman et al., 1999).

Safety And Hazards

The safety data sheet for a similar compound, 3,3’,4’,5-Tetrachlorosalicylanilide, provides information on hazards, including toxicity if swallowed, skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle 3,5-Dichloro-4-ethoxypyridine with care, considering these potential hazards.

Future Directions

The future directions for 3,5-Dichloro-4-ethoxypyridine could involve its use in the synthesis of other compounds. For example, a study discusses the use of 3,5-dichloro-4-pyridinecarbonitrile in the synthesis of copper-containing amine oxidase inhibitors . Another study discusses the catalytic protodeboronation of pinacol boronic esters, which could potentially involve 3,5-Dichloro-4-ethoxypyridine .

properties

IUPAC Name

3,5-dichloro-4-ethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBYWCPCPVFGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705478
Record name 3,5-Dichloro-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-ethoxypyridine

CAS RN

1289009-67-1
Record name 3,5-Dichloro-4-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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